LRH-1 agonist-6N LRH-1 agonist-6N LRH-1 agonist-6N is a novel potent agonist of the liver receptor homolog-1 (LRH-1, NR5A2).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1562271
InChI: InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1
SMILES: O=S(N[C@H]1CC[C@@]2(C(C3=CC=CC=C3)=C)C(C4=CC=CC=C4)=C(CCCCCC)C[C@@]12[H])(N)=O
Molecular Formula: C28H36N2O2S
Molecular Weight: 464.668

LRH-1 agonist-6N

CAS No.:

Cat. No.: VC1562271

Molecular Formula: C28H36N2O2S

Molecular Weight: 464.668

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LRH-1 agonist-6N -

Specification

Molecular Formula C28H36N2O2S
Molecular Weight 464.668
IUPAC Name (3aR,6S,6aR)-2-Hexyl-3-phenyl-3a-(1-phenylvinyl)-6-(sulfamoylamino)-1,3a,4,5,6,6a-hexahydropentalene
Standard InChI InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1
Standard InChI Key COQCBADNBTZWQG-NSVAZKTRSA-N
SMILES O=S(N[C@H]1CC[C@@]2(C(C3=CC=CC=C3)=C)C(C4=CC=CC=C4)=C(CCCCCC)C[C@@]12[H])(N)=O
Appearance Solid powder

Introduction

Structural Characteristics of LRH-1 Agonist-6N

The most distinctive structural feature of LRH-1 agonist-6N is the nitrogen-containing linker (NH) in the R1 position, which represents the only difference between 6N and the structurally similar but less potent compound 5N . This seemingly minor modification produces a dramatic increase in potency, highlighting the critical importance of specific molecular interactions in the ligand binding pocket .

Key Structural Properties of 6N

The endo sulfamide (6N) features a tetrahedral geometry that allows it to make specific interactions within the LRH-1 binding pocket. The endo stereochemistry proved crucial for activity, as compounds with endo configuration consistently displayed higher activation potential and stabilizing effects compared to their exo diastereomers, as observed with triazoles (7), sulfamides (6), and acetamides (2) .

The X-ray crystal structure analysis revealed that 6N forms hydrogen-bond interactions with residues Thr352 and Met345, while also establishing indirect hydrogen-bond interactions with His390 via a water molecule . These specific interactions contribute significantly to the compound's ability to stabilize the receptor in an active conformation.

Structural Comparison with Related Compounds

A comparative analysis of structural features and activities between 6N and related compounds provides valuable insights into structure-activity relationships. Table 1 summarizes the key structural differences and their impact on potency.

CompoundR1 LinkerStereochemistryEC50 ValueRelative Potency to RJW100Key Interactions
6NNH (sulfamide)endo15 nM100-fold higherThr352, Met345, His390 (via water)
5NO (oxygen)endoSimilar to RJW100Minimal improvementThr352, Met345
RJW100OH (hydroxyl)-~1.5 μMReferenceLess specific interactions
2NNH (acetamide)endoHigher than RJW100Moderate improvementDifferent from His390 interaction

Mechanism of Action of LRH-1 Agonist-6N

LRH-1 agonist-6N demonstrates a novel mechanism of action that distinguishes it from other LRH-1 modulators. Mutagenesis studies have revealed that while 6N and structurally similar compounds (such as 5N and 2N) exhibit comparable binding modes, they activate LRH-1 through different mechanisms .

Conformational Changes and Allosteric Effects

Hydrogen-deuterium exchange (HDX) mass spectrometry studies have provided valuable insights into how 6N alters LRH-1 dynamics to drive receptor activation . Compared to RJW100, 6N induces significant conformational changes at two critical sites involved in ligand-driven recruitment of coregulators:

  • The activation function surface (AFS)

  • A region of the receptor involved in allosteric signaling to the AFS, located near helix 6 and the beta sheets 18–19 (referred to as activation function B or "AF-B")

Specifically, 6N impacts the conformation of AF-B by destabilizing the N-terminal portion of helix 7 and stabilizing the loop between helices 6 and 7 . Additionally, 6N strongly stabilizes a portion of helix 4 near the AFS. These conformational changes enhance the interconnected communication between AF-B and AFS compared to less potent agonists such as 5N .

In contrast, 5N destabilizes the AF-H, which is a critical part of the AFS . Molecular dynamics (MD) simulations have further confirmed that 6N induces highly interconnected communication between these regions compared to less potent agonists .

Potency and Selectivity Profile of LRH-1 Agonist-6N

One of the most remarkable aspects of LRH-1 agonist-6N is its unprecedented potency among LRH-1 modulators. With an EC50 value of 15 nM in cell-based assays, 6N is approximately 100 times more potent than RJW100, representing a significant advancement in the development of LRH-1 agonists .

Potency Metrics and Efficacy

The potency of 6N has been evaluated through multiple assay systems:

  • Differential scanning fluorimetry (DSF) showed higher ΔTm values for 6N compared to other compounds, indicating enhanced thermal stabilization of the LRH-1 receptor .

  • Cellular luciferase reporter assays confirmed the low nanomolar potency (EC50 of 15 nM), establishing 6N as the first low nanomolar LRH-1 modulator .

  • Fluorescence-polarization (FP) based coregulator binding assays demonstrated that 6N promotes coactivator recruitment through stabilization of the AFS more effectively than 5N or RJW100, behaving more like a full agonist .

Comparison with Other LRH-1 Modulators

The development of 6N represents a significant advancement in the field of LRH-1 modulators. To better understand its place in the broader landscape, it is helpful to compare 6N with other known LRH-1 modulators.

Comparison with RJW100 and Predecessors

As the parent compound from which 6N was developed, RJW100 serves as an important reference point. While RJW100 has been used in several studies to probe LRH-1 biology, its potency (EC50 in the micromolar range) limited its utility . The 100-fold improvement in potency achieved with 6N enables more effective modulation of LRH-1 at lower concentrations, reducing the risk of off-target effects.

Hybrid Compounds and Further Developments

Recent research has explored the development of hybrid compounds that combine the beneficial features of 6N with other LRH-1 modulators. One such compound, 6N-10CA, combines the R1 sulfamide of 6N with the R4 carboxylic acid tail of another agonist (10CA) . This hybrid compound exhibits picomolar affinity, approximately 10-fold higher than that of 6N, representing the first picomolar binding affinity LRH-1 ligand to date .

While 6N-10CA demonstrates similar efficacy to 10CA in reporter assays, it elicits greater LRH-1 target gene expression than either 6N or 10CA in HepG2 cells . Additionally, 6N-10CA promotes an expression profile that resembles phospholipid (PL)-mediated effects on genes involved in lipid and cholesterol homeostasis, which are downregulated by 6N alone . This highlights the importance of the PL-mimicking tail in driving metabolic signaling and suggests future directions for optimizing LRH-1 modulators.

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